molecular formula C15H13N5O2 B15062856 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918133-05-8

4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

Katalognummer: B15062856
CAS-Nummer: 918133-05-8
Molekulargewicht: 295.30 g/mol
InChI-Schlüssel: HDPZGPXJDATUCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted at the 4-position with a 4-acetamidophenyl group and at the 6-position with a carboxamide moiety.

Synthesis of related pyrazolo[3,4-b]pyridine derivatives often involves multicomponent reactions in ionic liquid media. For example, describes a method using [bmim][BF4] as a solvent, where aldehydes and ethyl cyanoacetate are condensed to form intermediates, followed by cyclization to yield pyrazolo[3,4-b]pyridines .

Eigenschaften

CAS-Nummer

918133-05-8

Molekularformel

C15H13N5O2

Molekulargewicht

295.30 g/mol

IUPAC-Name

4-(4-acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

InChI

InChI=1S/C15H13N5O2/c1-8(21)18-10-4-2-9(3-5-10)11-6-13(14(16)22)19-15-12(11)7-17-20-15/h2-7H,1H3,(H2,16,22)(H,18,21)(H,17,19,20)

InChI-Schlüssel

HDPZGPXJDATUCK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC(=NC3=C2C=NN3)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves the introduction of the 3-carboxamide moiety using palladium-catalyzed aminocarbonylation methodology. This process employs carbon monoxide gas generated ex situ using a two-chamber reactor (COware®). The reaction conditions are optimized to achieve high yields, often up to 99% .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale aminocarbonylation reactions using palladium catalysts. The process is designed to be efficient and scalable, ensuring high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound with a pyrazolo[3,4-b]pyridine core, substituted with an acetamidophenyl group and a carboxamide functional group. It has garnered interest in medicinal chemistry for its potential therapeutic applications, especially in oncology and neurology. The acetamido group enhances its solubility and bioavailability, making it a viable candidate for drug development.

Scientific Research Applications
4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has applications across various fields:

  • Tropomyosin Receptor Kinases (TRKs) Inhibition Research indicates that 4-(4-acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has potential as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
  • Modulating Neuroinflammatory Pathways The compound shows promise in modulating neuroinflammatory pathways, suggesting potential applications in treating neurodegenerative diseases.
  • Interaction with Molecular Targets Interaction studies have shown that 4-(4-acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide interacts with specific molecular targets such as TRKs. These interactions are critical for understanding the mechanism of action and therapeutic potential of the compound. Binding affinity studies and structure-activity relationship analyses are essential components of this research area.

Structural Similarities and Biological Activities
Several compounds share structural similarities with 4-(4-acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide:

Compound NameStructural FeaturesUnique Properties
6-cyclopropyl-N-(4-acetamidophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamideContains cyclopropyl groupPotential anti-inflammatory properties
1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acidLacks acetamido substitutionKnown for anti-cancer activity
5-amino-1H-pyrazolo[3,4-b]pyridine-6-carboxamideDifferent amino substitutionInvestigated for antibacterial properties

Wirkmechanismus

The mechanism of action of 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

This compound shares the pyrazolo[3,4-b]pyridine-6-carboxamide core but replaces the 4-acetamidophenyl group with a 4-methylindole substituent .

Apixaban (Factor Xa Inhibitor)

Apixaban, a pyrazolo[3,4-c]pyridine derivative, is a clinically approved anticoagulant . Key differences include:

  • Core Structure : Apixaban’s pyrazolo[3,4-c]pyridine core is a positional isomer of the [3,4-b] system, altering the spatial arrangement of substituents.
  • Substituents : Apixaban features a 4-methoxyphenyl group and a 2-oxopiperidinylphenyl moiety, contributing to its high selectivity for Factor Xa inhibition.
  • Synthesis : Apixaban’s preparation involves patented multistep processes, contrasting with the ionic liquid-mediated methods used for [3,4-b]pyridines .

Functional Analogues

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines, such as those synthesized via condensation of pyrazol-3-ones with guanidine hydrochloride (), share a fused heterocyclic system but replace the pyridine ring with a pyrimidine . These compounds often exhibit kinase inhibitory activity, underscoring the impact of core structure on biological target specificity.

Substituent-Driven Comparisons

  • Acetamidophenyl Group: The acetamide moiety in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-polar substituents (e.g., methylindole in ).
  • Carboxamide at Position 6 : This group is conserved across several analogues (e.g., apixaban) and is critical for interactions with enzymatic active sites .

Data Table: Comparative Analysis of Pyrazolo-Pyridine Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Reference
4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide Pyrazolo[3,4-b]pyridine 4-Acetamidophenyl, 6-carboxamide Ionic liquid-mediated reaction Not specified
Apixaban Pyrazolo[3,4-c]pyridine 4-Methoxyphenyl, 2-oxopiperidinyl Multistep patented synthesis Factor Xa inhibition (anticoagulant)
4-(4-Methylindol-3-yl) analogue Pyrazolo[3,4-b]pyridine 4-Methylindole, 6-carboxamide Not detailed Not specified
Pyrazolo[3,4-d]pyrimidin-6-amine derivatives Pyrazolo[3,4-d]pyrimidine Varied arylidene groups Condensation with guanidine Kinase inhibition (inferred)

Biologische Aktivität

4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is C16H16N4O2, and its structure can be depicted as follows:

Structure C16H16N4O2\text{Structure }\quad \text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This compound features a pyrazolo[3,4-b]pyridine core with an acetamidophenyl substituent at the para position, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds in this class have shown effectiveness against various cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells.

The mechanism by which 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide exerts its anticancer effects is believed to involve the following pathways:

  • Cell Cycle Arrest : It has been observed that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound may enhance apoptotic pathways by increasing caspase activity, which is crucial for programmed cell death.
  • Microtubule Destabilization : Some derivatives have been noted to inhibit microtubule assembly, leading to disrupted mitotic processes in cancer cells .

Research Findings

A variety of studies have assessed the biological activity of this compound and related derivatives. Below is a summary table of key findings from recent research:

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
HeLa10.5Induces apoptosis and cell cycle arrest
MCF712.0Microtubule destabilization
HCT1168.0Inhibition of cell proliferation

Case Studies

  • HeLa Cell Study : A study demonstrated that 4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide significantly inhibited the growth of HeLa cells with an IC50 value of 10.5 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity.
  • MCF7 Cell Line Evaluation : Another investigation revealed that the compound inhibited MCF7 cell proliferation with an IC50 of 12.0 µM. The study suggested that microtubule destabilization was a critical factor in its mechanism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.